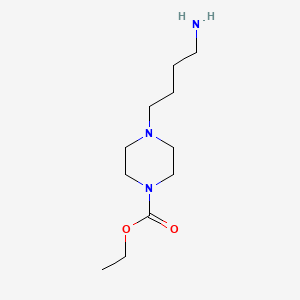

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Número de catálogo B1629347

Peso molecular: 229.32 g/mol

Clave InChI: QSTBSOVIUYYVQJ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04390697

Procedure details

A solution of 200 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate and 20 g of cobaltous chloride hexahydrate in 2 liters of methanol was cooled in ice and 125 g of sodium borohydride were added in portions with stirring at a temperature of less than 10° C. When the addition was complete, the mixture was stirred at 20° C. for 16 hours and then ~300 ml of concentrated HCl were added thereto until the black suspension turned blue. The solvent was removed under vacuum and the residue was dissolved in 2 liters of water and filtered. The filtrate was adjusted to a pH of 8 with potassium carbonate and was washed with 200 ml of carbon tetrachloride to remove non-polar impurities. The pH of the solution was increased to 9-10 by the addition of more potassium carbonate and then was saturated with sodium chloride. The mixture was extracted 6 times with 250 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 30 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a light brown oil which was distilled under reduced pressure to give a pure fraction with a boiling point of 135°-140° C. at 0.3 mm Hg.

Name

ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate

Quantity

200 g

Type

reactant

Reaction Step One

[Compound]

Name

cobaltous chloride hexahydrate

Quantity

20 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]1)#[N:2].[BH4-].[Na+].Cl>CO>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:10][CH2:11]1 |f:1.2|

|

Inputs

Step One

|

Name

|

ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCCN1CCN(CC1)C(=O)OCC

|

[Compound]

|

Name

|

cobaltous chloride hexahydrate

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at a temperature of less than 10° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 20° C. for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in 2 liters of water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 200 ml of carbon tetrachloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove non-polar impurities

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pH of the solution was increased to 9-10 by the addition of more potassium carbonate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted 6 times with 250 ml of chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined extracts were dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCCN1CCN(CC1)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 g | |

| YIELD: CALCULATEDPERCENTYIELD | 14.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |